Imidafenacin Metabolite M4: Temporal Inversion of Relative Abundance vs. M-2 and M-9 in Human Plasma
Imidafenacin metabolite M4 exhibits a distinct temporal inversion in its relative plasma concentration compared to other major metabolites M-2 and M-9. At 2 hours post-dose, M4 is a minor metabolite alongside M-2, while M-9 (N-glucuronide) is the major metabolite. However, by 12 hours post-dose, M4 becomes the main circulating component in plasma, a shift not observed for M-2 or M-9 [1]. This differentiation is critical for bioanalytical method timing and for interpreting late-phase metabolite exposure.
| Evidence Dimension | Temporal plasma metabolite ranking (relative abundance) |
|---|---|
| Target Compound Data | M-4: Minor component at 2 h; Main component at 12 h |
| Comparator Or Baseline | M-2: Minor component at 2 h and 12 h; M-9: Major component at 2 h, not main component at 12 h |
| Quantified Difference | M-4 transitions from minor to main component, while M-2 remains minor and M-9 declines in relative dominance |
| Conditions | Single oral dose of 0.25 mg [14C]imidafenacin in healthy male subjects (n=6); metabolite profiling by HPLC with radiodetector and LC/MS/MS |
Why This Matters
This temporal shift uniquely positions M4 as the requisite analyte for accurately capturing late-phase metabolite exposure in pharmacokinetic studies, distinguishing it from M-2 and M-9 which do not exhibit this inversion.
- [1] Ohmori, S., Miura, M., Toriumi, C., Satoh, Y., & Ooie, T. (2007). Absorption, Metabolism, and Excretion of [14C]Imidafenacin, a New Compound for Treatment of Overactive Bladder, After Oral Administration to Healthy Male Subjects. Drug Metabolism and Disposition, 35(9), 1624-1633. View Source
